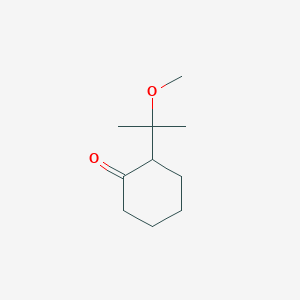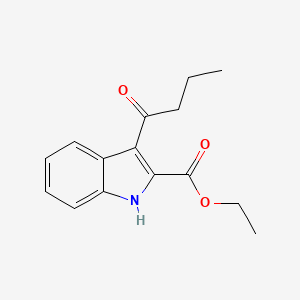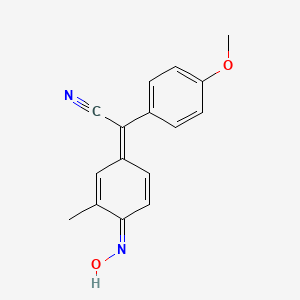
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- typically involves the condensation of 4-hydroxyimino-3-methylbenzaldehyde with p-methoxyphenylacetonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.
Applications De Recherche Scientifique
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-hydroxyphenyl)-
- Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-chlorophenyl)-
Uniqueness
Acetonitrile, 2-(4-hydroxyimino-3-methylbenzylidene)-2-(p-methoxyphenyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
73806-34-5 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(2Z)-2-[(4Z)-4-hydroxyimino-3-methylcyclohexa-2,5-dien-1-ylidene]-2-(4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C16H14N2O2/c1-11-9-13(5-8-16(11)18-19)15(10-17)12-3-6-14(20-2)7-4-12/h3-9,19H,1-2H3/b15-13+,18-16- |
Clé InChI |
WQYXMICNXOTRBT-YIVMMISZSA-N |
SMILES isomérique |
CC\1=C/C(=C(\C#N)/C2=CC=C(C=C2)OC)/C=C/C1=N/O |
SMILES canonique |
CC1=CC(=C(C#N)C2=CC=C(C=C2)OC)C=CC1=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)


![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)

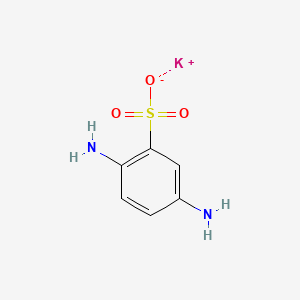

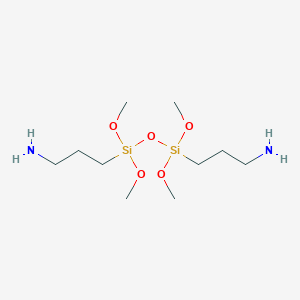
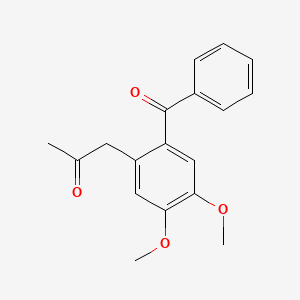
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
